2-Bromophenanthridine
Overview
Description
2-Bromophenanthridine is a brominated derivative of phenanthridine, a heterocyclic aromatic compound It is characterized by the presence of a bromine atom at the second position of the phenanthridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromophenanthridine can be synthesized through several methods. One common approach involves the bromination of phenanthridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions in an organic solvent like chloroform or carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Bromophenanthridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: It can be oxidized to form phenanthridinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to phenanthridine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 2-Aminophenanthridine, 2-Thiophenanthridine.
Oxidation: Phenanthridinone.
Reduction: Phenanthridine.
Scientific Research Applications
2-Bromophenanthridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: It is used in the study of DNA intercalation and as a probe for investigating nucleic acid structures.
Medicine: The compound exhibits potential anticancer and antimicrobial activities, making it a candidate for drug development.
Industry: It is utilized in the production of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Bromophenanthridine involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the normal function of the nucleic acid and inhibiting the replication and transcription processes. This intercalation is facilitated by the planar structure of the phenanthridine ring system, which allows it to insert between base pairs of the DNA helix .
Comparison with Similar Compounds
9-Bromophenanthrene: Another brominated phenanthrene derivative with applications in organic synthesis and material science.
2-Chlorophenanthridine: Similar to 2-Bromophenanthridine but with a chlorine atom instead of bromine, exhibiting different reactivity and applications.
Phenanthridine: The parent compound, lacking the bromine substituent, used in various synthetic and biological studies.
Uniqueness: this compound is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in the synthesis of brominated heterocycles and in studies involving halogenated aromatic compounds .
Properties
IUPAC Name |
2-bromophenanthridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-10-5-6-13-12(7-10)11-4-2-1-3-9(11)8-15-13/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJMNHXRCJKURC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=C2C=C(C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296967 | |
Record name | 2-bromophenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60296967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17613-37-5 | |
Record name | MLS002706483 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromophenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60296967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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